molecular formula C14H27NO3 B13874802 Tert-butyl 3-(isopropoxymethyl)piperidine-1-carboxylate

Tert-butyl 3-(isopropoxymethyl)piperidine-1-carboxylate

Cat. No.: B13874802
M. Wt: 257.37 g/mol
InChI Key: LXJUIGKONOLHAO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(isopropoxymethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidinecarboxylates. It is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(isopropoxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and isopropyl alcohol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(isopropoxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the isopropoxymethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(isopropoxymethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of chiral compounds and stereocontrolled synthesis .

Biology and Medicine: In biological and medicinal research, this compound is used to develop new pharmaceuticals. It serves as a building block for drug candidates targeting various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, it is used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 3-(isopropoxymethyl)piperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and influence the compound’s effects .

Comparison with Similar Compounds

  • Tert-butyl 3-oxopiperidine-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate

Uniqueness: Tert-butyl 3-(isopropoxymethyl)piperidine-1-carboxylate is unique due to its isopropoxymethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of compounds with specific spatial configurations and reactivity profiles .

Properties

IUPAC Name

tert-butyl 3-(propan-2-yloxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-11(2)17-10-12-7-6-8-15(9-12)13(16)18-14(3,4)5/h11-12H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJUIGKONOLHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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